
dimethyl(phenyl)phosphane;trichlororhenium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl(phenyl)phosphane;trichlororhenium is an organophosphorus compound that combines a phosphine ligand with a rhenium center
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl(phenyl)phosphane is typically synthesized by the reaction of methylmagnesium halide with dichlorophenylphosphine. The reaction proceeds as follows:
(C6H5)Cl2P+2CH3MgBr→(C6H5)(CH3)2P+2MgBrCl
The resulting phosphine is purified by distillation under reduced pressure .
Trichlororhenium is often prepared by the reaction of rhenium metal with chlorine gas at elevated temperatures. The reaction can be represented as:
Re+3Cl2→ReCl3
Industrial Production Methods
Industrial production of dimethyl(phenyl)phosphane;trichlororhenium involves the combination of the synthesized dimethyl(phenyl)phosphane with trichlororhenium under controlled conditions to form the desired complex. The reaction is typically carried out in an inert atmosphere to prevent oxidation and degradation of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl(phenyl)phosphane;trichlororhenium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligand substitution reactions are common, where the phosphine ligand can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligand substitution reactions typically involve the use of other phosphines, amines, or carbonyl compounds under inert conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-rhenium species, while reduction can produce lower oxidation state rhenium complexes.
Wissenschaftliche Forschungsanwendungen
Dimethyl(phenyl)phosphane;trichlororhenium has a wide range of scientific research applications, including:
Material Science: The compound is investigated for its potential use in the development of advanced materials with unique electronic and optical properties.
Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent and its interactions with biological molecules.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals, as well as in the development of new industrial processes.
Wirkmechanismus
The mechanism of action of dimethyl(phenyl)phosphane;trichlororhenium involves its ability to coordinate with various substrates through its phosphine and rhenium centers. The compound can activate substrates by facilitating electron transfer and stabilizing transition states, thereby enhancing the rate of chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Triphenylphosphine;trichlororhenium
- Trimethylphosphine;trichlororhenium
- Dimethyl(phenyl)phosphane;trichloromolybdenum
Uniqueness
Dimethyl(phenyl)phosphane;trichlororhenium is unique due to its specific combination of a phosphine ligand with a rhenium center, which imparts distinct electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic applications and material science investigations compared to its analogs.
Eigenschaften
Molekularformel |
C24H33Cl3P3Re |
|---|---|
Molekulargewicht |
707.0 g/mol |
IUPAC-Name |
dimethyl(phenyl)phosphane;trichlororhenium |
InChI |
InChI=1S/3C8H11P.3ClH.Re/c3*1-9(2)8-6-4-3-5-7-8;;;;/h3*3-7H,1-2H3;3*1H;/q;;;;;;+3/p-3 |
InChI-Schlüssel |
OHJDEAZOHPPHHA-UHFFFAOYSA-K |
Kanonische SMILES |
CP(C)C1=CC=CC=C1.CP(C)C1=CC=CC=C1.CP(C)C1=CC=CC=C1.Cl[Re](Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


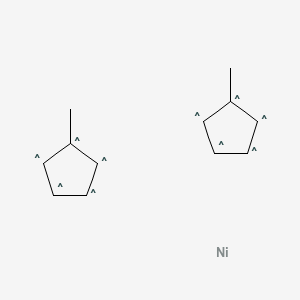
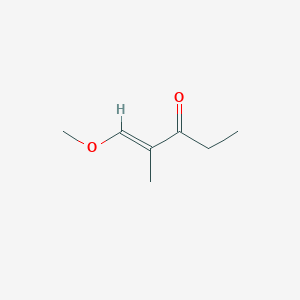
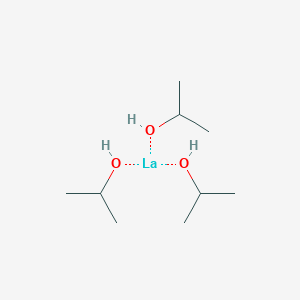
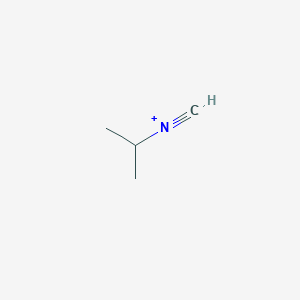
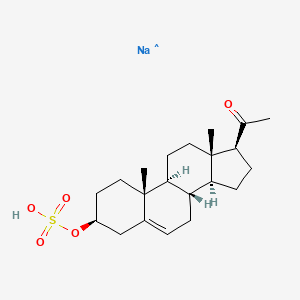


![ethyl 9-[4-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-4-oxobutyl]-6,8,8-trimethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinoline-3-carboxylate](/img/structure/B12060738.png)
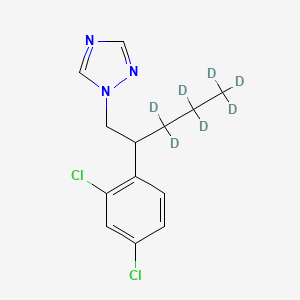

![N-Ethyl-N-isopropylpropan-2-aminium 3-(2,3-difluoro-4-nitrophenyl)-4-oxo-1,5-dioxaspiro[5.5]undec-2-en-2-olate](/img/structure/B12060760.png)


![1-[(3R,3aS,5S,6S,7aR)-3a,6-dihydroxy-7a-methyl-3-propan-2-yl-2,3,4,5,6,7-hexahydro-1H-inden-5-yl]ethanone](/img/structure/B12060776.png)
